molecular formula C8H6Br5N B14489287 2,3,4,5,6-Pentabromo-N,N-dimethylaniline CAS No. 64230-09-7

2,3,4,5,6-Pentabromo-N,N-dimethylaniline

Cat. No.: B14489287
CAS No.: 64230-09-7
M. Wt: 515.66 g/mol
InChI Key: BHYPWPIFLUFIQY-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentabromo-N,N-dimethylaniline is a brominated aromatic amine. This compound is characterized by the presence of five bromine atoms attached to a benzene ring and a dimethylamino group. It is known for its significant applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-Pentabromo-N,N-dimethylaniline typically involves the bromination of N,N-dimethylaniline. The process begins with the nitration of benzene to form nitrobenzene, followed by reduction to aniline. The aniline is then methylated to form N,N-dimethylaniline. Finally, the bromination of N,N-dimethylaniline is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide under controlled conditions to achieve the desired pentabrominated product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination step is particularly critical and is often optimized to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentabromo-N,N-dimethylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group can be reduced to an amine group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Major Products Formed

Scientific Research Applications

2,3,4,5,6-Pentabromo-N,N-dimethylaniline has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentabromo-N,N-dimethylaniline involves its interaction with various molecular targets. The bromine atoms enhance the compound’s reactivity, allowing it to participate in electrophilic aromatic substitution reactions. The dimethylamino group can donate electrons, stabilizing intermediates and facilitating reactions. The compound’s effects are mediated through its interaction with cellular proteins and enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5,6-Pentabromobenzyl alcohol
  • 2,3,4,5,6-Pentabromophenol
  • 2,3,4,5,6-Pentabromotoluene

Uniqueness

2,3,4,5,6-Pentabromo-N,N-dimethylaniline is unique due to the presence of both bromine atoms and a dimethylamino group. This combination imparts distinct chemical properties, making it more reactive and versatile in various chemical reactions compared to its analogs .

Properties

CAS No.

64230-09-7

Molecular Formula

C8H6Br5N

Molecular Weight

515.66 g/mol

IUPAC Name

2,3,4,5,6-pentabromo-N,N-dimethylaniline

InChI

InChI=1S/C8H6Br5N/c1-14(2)8-6(12)4(10)3(9)5(11)7(8)13/h1-2H3

InChI Key

BHYPWPIFLUFIQY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=C(C(=C1Br)Br)Br)Br)Br

Origin of Product

United States

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